molecular formula C11H9BrF4O B14069433 1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one

1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14069433
M. Wt: 313.09 g/mol
InChI Key: JSQLNDKVGUTCER-UHFFFAOYSA-N
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Description

1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,5-bis(difluoromethyl)benzene, which is obtained through the difluoromethylation of benzene derivatives.

    Bromination: The 3,5-bis(difluoromethyl)benzene is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Ketone Formation: The brominated intermediate is further reacted with a suitable ketone precursor under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and bromopropanone moiety contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure with trifluoromethyl groups instead of difluoromethyl groups.

    3,5-Bis(difluoromethyl)benzene: Lacks the bromopropanone moiety but shares the difluoromethyl-substituted phenyl ring.

    1-Bromo-3,5-bis(difluoromethyl)benzene: Similar structure but lacks the ketone group.

Uniqueness

1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is unique due to the combination of difluoromethyl groups and a bromopropanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H9BrF4O/c1-5(17)9(12)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4,9-11H,1H3

InChI Key

JSQLNDKVGUTCER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)C(F)F)C(F)F)Br

Origin of Product

United States

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